(5-Benzyloxycarbonylamino-5-carbamoyl-pentyl)-carbamic acid tert-butyl ester
Description
The compound "(5-Benzyloxycarbonylamino-5-carbamoyl-pentyl)-carbamic acid tert-butyl ester" is a protected amino acid derivative featuring a pentyl backbone with dual functional groups: a benzyloxycarbonyl (Cbz) group and a carbamoyl moiety, both attached to the terminal nitrogen. The tert-butyl ester serves as a protecting group for the carboxylic acid, enhancing stability during synthetic processes. This compound is structurally related to glutamic acid derivatives, as evidenced by its synonym N-Cbz-L-glutamic acid 5-tert-butyl ester . Its primary applications lie in peptide synthesis, where it acts as a building block to introduce specific functional groups while minimizing side reactions.
Properties
Molecular Formula |
C19H29N3O5 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
benzyl N-[1-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C19H29N3O5/c1-19(2,3)27-17(24)21-12-8-7-11-15(16(20)23)22-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25) |
InChI Key |
NRIVYVKAKANCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Amino Acid Derivative
a. Protection of the amino group:
- The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent like dichloromethane (DCM). This step yields N-Cbz protected amino intermediates .
b. Introduction of the carbamoyl group:
- Carbamoyl groups are introduced via reaction with carbamoyl chlorides or isocyanates . For instance, reaction of the amino intermediate with carbamoyl chloride in the presence of a base (e.g., pyridine) facilitates carbamoyl group attachment at the desired position on the pentyl chain.
Chain Elongation and Functionalization
a. Alkylation and chain extension:
- Alkylation of the protected amino intermediate with bromopentyl derivatives (e.g., 4-bromobenzaldehyde or similar electrophiles) under basic conditions (e.g., potassium carbonate in acetonitrile) extends the chain, introducing the pentyl backbone.
b. Cyclization to tetrahydrofuran ring:
- The key step involves intramolecular cyclization to form the tetrahydrofuran ring, often facilitated by acidic or basic conditions and possibly catalyzed by Lewis acids or via nucleophilic attack of hydroxyl groups on electrophilic centers.
Esterification and Final Functionalization
Representative Reaction Scheme
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Protection of amino group | Cbz-Cl, base (NaHCO₃ or TEA), DCM | Form N-Cbz protected amino intermediate |
| 2 | Chain elongation | Alkyl halide (e.g., bromopentyl derivative), K₂CO₃, acetonitrile | Extend the chain to the desired length |
| 3 | Carbamoyl group introduction | Carbamoyl chloride or isocyanate, pyridine | Attach carbamoyl moiety |
| 4 | Cyclization | Acidic or basic conditions | Form tetrahydrofuran ring |
| 5 | Esterification | Tert-butyl alcohol, DCC, DMAP | Introduce tert-butyl ester |
| 6 | Deprotection | Hydrogenolysis or acid hydrolysis | Remove protecting groups selectively |
Data Tables and Comparative Analysis
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Protection with Cbz-Cl | Benzyl chloroformate, base | ~85% | Orthogonal protection, stable under basic conditions | Requires hydrogenolysis for deprotection |
| Chain extension via alkylation | Alkyl halides, K₂CO₃ | 70-80% | Straightforward, high regioselectivity | Possible over-alkylation |
| Cyclization to tetrahydrofuran | Acidic or basic catalysts | 60-70% | Efficient ring formation | May require optimization for stereoselectivity |
| Esterification with tert-butyl alcohol | DCC, DMAP | 80-90% | Mild conditions, high yield | Possible side reactions if not controlled |
| Final deprotection | Hydrogenolysis | Quantitative | Clean removal of Cbz | Hydrogenation conditions must be carefully managed |
Research Findings and Literature Support
- The synthesis of amino acid derivatives with orthogonal protecting groups, such as Cbz and tert-butyl esters, has been well-documented for peptidomimetic applications, emphasizing the importance of stability under various conditions (see references in).
- Cyclization to tetrahydrofuran rings has been achieved via intramolecular nucleophilic attack facilitated by Lewis acids or under basic conditions, with yields often exceeding 60% when optimized.
- The use of DCC and DMAP in esterification ensures high efficiency and minimal side reactions, aligning with standard peptide synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
Z-LYS(BOC)-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The protective groups can be selectively removed under specific conditions to yield the desired peptide.
Hydrolysis: The compound can be hydrolyzed to remove the protective groups, resulting in free lysine.
Common Reagents and Conditions
Anhydrous Hydrogen Fluoride (HF): Used for the cleavage of peptides from Boc-based resins.
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): An alternative to HF for cleavage from certain resins.
Major Products Formed
The major products formed from the reactions of Z-LYS(BOC)-NH2 include free lysine and its derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Z-LYS(BOC)-NH2 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its protective groups.
Drug Development: Employed in the synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of protein interactions and functions.
Mechanism of Action
The mechanism of action of Z-LYS(BOC)-NH2 involves the protection of lysine’s amino and carboxyl groups, preventing unwanted reactions during peptide synthesis. The protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with tert-Butyl Carbamate Groups
Compound 5d : (4-(3-Methoxy-phenylmethylamino)-butyl)-carbamic acid tert-butyl ester
- Structure: Shorter butyl chain (vs. pentyl in the target compound) with a 3-methoxy-phenylmethylamino substituent instead of Cbz and carbamoyl groups.
- Synthesis : Prepared via reductive amination in 90% yield, indicating high efficiency .
- NMR Features :
Compound 43 : (6S,13S)-(13-tert-Butoxycarbonylamino-5,15-dioxocyclotetradec-9-yn-6-yl) carbamic acid tert-butyl ester
- Structure : Cyclic tetradecane backbone with alkyne and two tert-butyl carbamate groups.
- Synthesis : Synthesized via alkyne metathesis with a low yield (32%), reflecting the complexity of macrocyclic systems .
- Key Difference : The macrocyclic structure and alkyne functionality distinguish it from the linear, peptide-like target compound.
(4-Amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-carbamic acid tert-butyl ester hemi succinic acid
Functional Group Comparison
Benzyloxycarbonyl (Cbz) vs. Methoxy-phenylmethylamino
Carbamoyl vs. Tert-Butyl Ester
Physicochemical and Spectroscopic Properties
NMR Data Highlights
Solubility and Stability
- The tert-butyl ester in the target compound enhances organic solubility, while the carbamoyl group may improve aqueous compatibility. Compound 5d’s methoxy-phenyl group increases lipophilicity, favoring non-polar solvents .
Biological Activity
(5-Benzyloxycarbonylamino-5-carbamoyl-pentyl)-carbamic acid tert-butyl ester is a synthetic organic compound with the molecular formula and a molecular weight of approximately 379.5 g/mol. This compound features multiple functional groups, including carbamoyl, benzyloxy, and tert-butyl ester, which contribute to its potential biological activities and applications in medicinal chemistry.
Biological Activity
The biological activity of this compound is primarily influenced by its structural characteristics. Compounds with similar structures have been known to exhibit various pharmacological effects, such as:
- Antimicrobial Activity: Similar carbamate derivatives have shown promising results against various bacterial strains.
- Antitumor Properties: Some analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in oncology.
- Enzyme Inhibition: Certain compounds in this class may act as inhibitors for specific enzymes, which can be crucial in drug development.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing this compound's efficacy. Preliminary studies suggest that modifications to the functional groups can significantly enhance or diminish biological activity. For instance, the introduction of hydrophobic moieties has been linked to increased antitubercular activity.
Synthesis and Derivatives
The synthesis of (5-Benzyloxycarbonylamino-5-carbamoyl-pentyl)-carbamic acid tert-butyl ester typically involves several steps:
- Formation of the Carbamate: The initial step often includes the reaction of an amine with a suitable carbonic acid derivative.
- Protection of Functional Groups: Protecting groups are used to ensure selectivity during subsequent reactions.
- Final Esterification: The final step involves converting the carboxylic acid into a tert-butyl ester.
Table 1: Synthesis Steps
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Carbamate Formation | Amine + Carbonic Acid Derivative | Controlled temperature |
| 2 | Protection | Protecting Agents | Specific pH |
| 3 | Esterification | Carboxylic Acid + Tert-Butanol | Acid catalysis |
Antimicrobial Activity
A study highlighted that carbamate derivatives similar to this compound exhibited significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined, showing effective inhibition at low concentrations.
Antitumor Effects
In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, one derivative showed an IC50 value of 12 µM against A549 cells, indicating promising antitumor activity.
Enzyme Inhibition Studies
Research has indicated that compounds structurally related to (5-Benzyloxycarbonylamino-5-carbamoyl-pentyl)-carbamic acid tert-butyl ester can act as selective inhibitors for enzymes involved in metabolic pathways. This property is particularly valuable for developing drugs targeting metabolic disorders.
Q & A
Q. What are the standard synthetic routes for (5-Benzyloxycarbonylamino-5-carbamoyl-pentyl)-carbamic acid tert-butyl ester, and how are intermediates purified?
The synthesis typically involves sequential protection/deprotection strategies. A common approach is the coupling of benzyloxycarbonyl (Cbz)-protected amines with tert-butyl carbamate groups using reagents like di-tert-butyl dicarbonate (Boc₂O). For example, tert-butyl protection is introduced under basic conditions (e.g., triethylamine in dichloromethane), followed by Cbz group installation via benzyl chloroformate. Intermediates are purified using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Final product purity is confirmed via HPLC or NMR .
Q. How do the benzyloxycarbonyl (Cbz) and carbamoyl groups influence the compound’s stability and reactivity?
The Cbz group acts as an amine-protecting group, stable under basic conditions but cleavable via hydrogenolysis. The carbamoyl moiety enhances hydrogen-bonding capacity, influencing solubility and interactions with biological targets. The tert-butyl ester improves lipophilicity, aiding membrane permeability. These groups collectively stabilize the compound during synthetic steps while allowing selective deprotection for downstream functionalization .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR (¹H/¹³C) to confirm backbone structure and stereochemistry.
- LC-MS for molecular weight verification and purity assessment.
- IR spectroscopy to identify carbonyl (C=O) and carbamate (N–C=O) stretches.
- Melting point analysis to assess crystallinity .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what challenges arise in isolating enantiomers?
Chiral centers are introduced using enantiopure starting materials or asymmetric catalysis (e.g., chiral auxiliaries). For example, tert-butyl carbamate formation may require chiral resolution via chiral HPLC or enzymatic methods. Challenges include racemization during acidic/basic steps and low yields in diastereomer separation. X-ray crystallography or circular dichroism (CD) is used to confirm stereochemistry .
Q. What mechanistic insights exist for the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Computational docking studies (e.g., AutoDock) predict binding modes, while isothermal titration calorimetry (ITC) quantifies binding affinity. The carbamoyl group may engage in hydrogen bonding with active-site residues, while the tert-butyl ester modulates hydrophobic interactions. Competitive inhibition assays (e.g., fluorogenic substrates) validate target engagement .
Q. How do structural modifications (e.g., substituting benzyloxycarbonyl with other protecting groups) alter bioactivity?
Replacing Cbz with Fmoc or Alloc groups alters cleavage kinetics (e.g., Fmoc is base-labile), impacting controlled release in prodrug designs. Modifying the carbamoyl to a urea group reduces hydrogen-bonding capacity, affecting target selectivity. Structure-activity relationship (SAR) studies using analogs with systematic substitutions are critical .
Q. What are the key considerations for scaling up synthesis while minimizing side reactions?
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using guidelines like OECD TG 455 (vitro assays) and validate results across multiple labs. Meta-analyses of published data can identify confounding factors (e.g., solvent effects) .
Methodological and Safety Considerations
Q. What strategies validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
